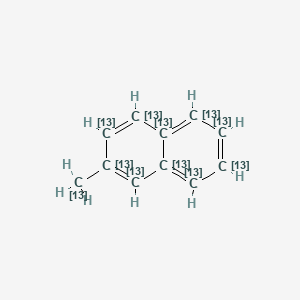









|
REACTION_CXSMILES
|
[Cl-].[Mg+2].[Cl-].Cl[P:5]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[CH3:18][C:19]1[CH:28]=[CH:27][C:26]2[C:21](=CC=CC=2)[CH:20]=1>[Cl-].C([N+](C)(C)C)C1C=CC=CC=1.CN(C)C=O>[CH2:18]([P:5]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[C:19]1[CH:28]=[CH:27][CH:26]=[CH:21][CH:20]=1 |f:0.1.2,5.6|
|


|
Name
|
|
|
Quantity
|
0.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Mg+2].[Cl-]
|
|
Name
|
|
|
Quantity
|
6.62 g
|
|
Type
|
reactant
|
|
Smiles
|
ClP(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC2=CC=CC=C2C=C1
|
|
Name
|
|
|
Quantity
|
4.64 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](C)(C)C
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
35 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred at 35° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
is 25° C
|
|
Type
|
ADDITION
|
|
Details
|
After an amount of charge of 0.96 Ah
|


Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.72 g | |
| YIELD: PERCENTYIELD | 83% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |